molecular formula C22H18BrF3N2O3 B2615189 (2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327168-63-7

(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2615189
CAS No.: 1327168-63-7
M. Wt: 495.296
InChI Key: JFBWUFPGPVVGED-HFTWOUSFSA-N
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Description

The compound "(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide" is a chromene-based derivative characterized by a unique combination of functional groups. Its structure includes:

  • A 2H-chromene core with a bromine substituent at position 4.
  • A (3-trifluoromethylphenyl)imino group at position 2, contributing electron-withdrawing properties.

Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The trifluoromethyl group and bromine atom in this compound suggest enhanced stability and reactivity compared to non-halogenated analogs .

Properties

IUPAC Name

6-bromo-N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrF3N2O3/c23-15-6-7-19-13(9-15)10-18(20(29)27-12-17-5-2-8-30-17)21(31-19)28-16-4-1-3-14(11-16)22(24,25)26/h1,3-4,6-7,9-11,17H,2,5,8,12H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBWUFPGPVVGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a derivative of the chromene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of chromene derivatives often involves interactions with various biological targets. The specific compound has been studied primarily for its role as a P2Y6 receptor antagonist . Research indicates that at a concentration of 30 μM, this compound did not exhibit antagonism towards calcium mobilization induced by native agonists of P2Y receptors like P2Y1R, P2Y2R, P2Y4R, and P2Y11R in astrocytoma cells . However, it was noted that the 6-bromo analogue displayed moderate affinity as a P2Y6R antagonist.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and related chromene derivatives:

Activity Description Reference
P2Y6 Receptor Antagonism Moderate affinity antagonist activity observed in vitro.
Cholinesterase Inhibition Related chromene derivatives showed inhibition against AChE and BChE enzymes.
Anti-inflammatory Effects Some derivatives exhibited inhibition against COX-2 and lipoxygenases.
Cytotoxicity Evaluated against cancer cell lines (e.g., MCF-7) with varying results.

Case Studies

  • P2Y Receptor Studies
    A study focused on the structure-activity relationship (SAR) of chromene derivatives found that modifications at the 6-position significantly influenced receptor binding affinities. The introduction of a bromo group at this position was crucial for maintaining moderate antagonist activity against the P2Y6 receptor .
  • Cholinesterase Inhibition
    Several studies have explored the anti-Alzheimer's potential of chromene derivatives by assessing their inhibitory effects on cholinesterase enzymes. Compounds similar to the one demonstrated dual inhibition capabilities with IC50 values ranging from 5.4 μM to 10.4 μM against AChE and BChE . This suggests a potential therapeutic application in neurodegenerative diseases.
  • Anti-inflammatory Activity
    The anti-inflammatory properties of related furochromone derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced their inhibitory effects, indicating a promising avenue for developing anti-inflammatory agents .

Comparison with Similar Compounds

(a) Methoxy-Substituted Chromene Carboxamide

  • Compound: (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS: 400878-30-0) .
  • Key Differences :
    • Replaces bromine and trifluoromethyl groups with methoxy substituents.
    • Methoxy groups are electron-donating, increasing electron density on the chromene ring compared to the electron-withdrawing trifluoromethyl group.
    • Lower molecular weight (MW ≈ 430 g/mol) vs. the bromo/trifluoromethyl analog (MW ≈ 510 g/mol).
  • Implications :
    • Enhanced solubility in polar solvents due to methoxy groups.
    • Reduced halogen-mediated interactions (e.g., van der Waals forces) in biological systems.

(b) Bromo-Substituted Pyrazole Carboxamide

  • Compound: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) .
  • Key Differences :
    • Pyrazole core instead of chromene.
    • Additional sulfonamide and naphthalene groups.
  • Implications: Broader biological activity (e.g., enzyme inhibition) due to sulfonamide and aromatic systems.

(c) Bromo-Cyclohexene Carboxamide

  • Compound : 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide .
  • Key Differences: Cyclohexene ring instead of chromene.
  • Implications :
    • Increased ring strain in cyclohexene vs. planar chromene, affecting reactivity.
    • Lower synthetic complexity compared to the target compound.

Key Research Findings

Halogen Effects: Bromine at position 6 may facilitate halogen bonding in protein-ligand interactions, a feature absent in non-brominated derivatives .

Solubility vs. Bioavailability : The tetrahydrofuran-methyl group balances lipophilicity and solubility, addressing a common limitation of chromene derivatives in drug delivery .

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